molecular formula C26H31N3OS B10772688 1-Arylmethylpyrrolidin-2-yl ethanol amine

1-Arylmethylpyrrolidin-2-yl ethanol amine

Cat. No. B10772688
M. Wt: 433.6 g/mol
InChI Key: HCLQARMRCPEALF-DNQXCXABSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-arylmethylpyrrolidin-2-yl ethanol amine is a synthetic organic compound known for its diverse applications in pharmacology and medicinal chemistry. It is characterized by a pyrrolidine ring attached to an ethanol amine group, with an arylmethyl substituent. This compound has been studied for its potential as a calcium-sensing receptor antagonist, making it a valuable molecule in the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-arylmethylpyrrolidin-2-yl ethanol amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-arylmethylpyrrolidin-2-yl ethanol amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

1-arylmethylpyrrolidin-2-yl ethanol amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its interactions with biological receptors, particularly calcium-sensing receptors.

    Medicine: It has potential therapeutic applications as a calcium-sensing receptor antagonist, which could be useful in treating conditions like osteoporosis and hyperparathyroidism.

    Industry: The compound is utilized in the development of pharmaceuticals and other bioactive molecules.

Mechanism of Action

The mechanism of action of 1-arylmethylpyrrolidin-2-yl ethanol amine involves its interaction with calcium-sensing receptors. By antagonizing these receptors, the compound can modulate calcium levels in the body, which is crucial for various physiological processes. The molecular targets include the calcium-sensing receptors on the surface of cells, and the pathways involved are related to calcium homeostasis and signaling .

Comparison with Similar Compounds

Similar Compounds

    NPS-2143: Another calcium-sensing receptor antagonist with similar potency.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring that exhibit similar biological activities.

Uniqueness

1-arylmethylpyrrolidin-2-yl ethanol amine is unique due to its specific structure, which allows for effective antagonism of calcium-sensing receptors. Its combination of a pyrrolidine ring, arylmethyl group, and ethanol amine moiety provides distinct pharmacological properties compared to other similar compounds .

properties

Molecular Formula

C26H31N3OS

Molecular Weight

433.6 g/mol

IUPAC Name

3-[[(2R)-2-[(1R)-2-[[1-(1-benzothiophen-2-yl)-2-methylpropan-2-yl]amino]-1-hydroxyethyl]pyrrolidin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C26H31N3OS/c1-26(2,15-22-14-21-9-3-4-11-25(21)31-22)28-17-24(30)23-10-6-12-29(23)18-20-8-5-7-19(13-20)16-27/h3-5,7-9,11,13-14,23-24,28,30H,6,10,12,15,17-18H2,1-2H3/t23-,24-/m1/s1

InChI Key

HCLQARMRCPEALF-DNQXCXABSA-N

Isomeric SMILES

CC(C)(CC1=CC2=CC=CC=C2S1)NC[C@H]([C@H]3CCCN3CC4=CC(=CC=C4)C#N)O

Canonical SMILES

CC(C)(CC1=CC2=CC=CC=C2S1)NCC(C3CCCN3CC4=CC(=CC=C4)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.